molecular formula C12H7BrN4O3 B11712272 N-(4-bromophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

N-(4-bromophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B11712272
M. Wt: 335.11 g/mol
InChI Key: ZEJBYFGPGCVHTI-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine: is an organic compound that belongs to the class of benzoxadiazoles. This compound is characterized by the presence of a bromophenyl group and a nitro group attached to a benzoxadiazole ring. Benzoxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine typically involves the following steps:

    Bromination: The bromophenyl group is introduced via bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Coupling Reaction: The final step involves coupling the bromophenyl group with the nitrated benzoxadiazole ring using appropriate coupling agents and conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and bromination processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) in polar solvents.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Chemistry: N-(4-bromophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is used as a building block in organic synthesis for the development of new chemical entities with potential biological activities.

Biology: The compound is studied for its potential as a fluorescent probe due to its benzoxadiazole core, which exhibits fluorescence properties. It is used in bioimaging and as a marker in various biological assays.

Medicine: Research has shown that benzoxadiazole derivatives, including this compound, possess antimicrobial, anticancer, and anti-inflammatory activities. These properties make it a candidate for drug development and therapeutic applications.

Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other materials that require specific fluorescence or chemical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzoxadiazole ring can also intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Uniqueness: N-(4-bromophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is unique due to its benzoxadiazole core, which imparts fluorescence properties, making it valuable in bioimaging and as a fluorescent probe. Its combination of a bromophenyl group and a nitro group also contributes to its diverse biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H7BrN4O3

Molecular Weight

335.11 g/mol

IUPAC Name

N-(4-bromophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine

InChI

InChI=1S/C12H7BrN4O3/c13-7-1-3-8(4-2-7)14-9-5-6-10(17(18)19)12-11(9)15-20-16-12/h1-6,14H

InChI Key

ZEJBYFGPGCVHTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C3=NON=C23)[N+](=O)[O-])Br

Origin of Product

United States

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